4-Fluoro-l-glutamic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8FNO4 |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
(2S)-2-amino-4-fluoropentanedioic acid |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2?,3-/m0/s1 |
InChI Key |
JPSHPWJJSVEEAX-NFJMKROFSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(C(=O)O)F |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F |
Synonyms |
2-amino-4-(18F)-fluoropentanedioic acid 4-fluoroglutamic acid 4-fluoroglutamic acid, (D)-isomer 4-fluoroglutamic acid, (DL)-isomer 4-fluoroglutamic acid, (L)-isomer BAY 85-8050 gamma-fluoroglutamic acid |
Origin of Product |
United States |
Synthesis and Derivatization of 4 Fluoro L Glutamic Acid
Chemical Synthetic Methodologies
The preparation of 4-fluoroglutamic acid has been accomplished through several strategic approaches, including classic addition reactions and modern fluorination techniques. These methods can produce racemic mixtures of diastereomers or be adapted for stereoselective outcomes. researchgate.netnih.gov
The Michael reaction, a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), represents a foundational method for forming the carbon skeleton of 4-fluoroglutamic acid. nih.govwikipedia.orgorganic-chemistry.org In a typical approach, a malonic ester derivative adds to an α-fluoro-α,β-unsaturated ester, followed by hydrolysis and decarboxylation. Conversely, the inverse-Michael reaction involves the addition of a fluoride (B91410) source to a suitable glutamic acid precursor. These methods have been successfully employed to prepare racemic diastereomers of 4-fluoroglutamic acid. researchgate.netnih.gov The reaction generally proceeds under thermodynamically controlled conditions to yield a 1,5-dicarbonyl substitution pattern that is characteristic of the glutamic acid structure. organic-chemistry.orgmasterorganicchemistry.com
More advanced applications involve the Michael-type addition to nickel(II) complexes of dehydroalanine (B155165) Schiff bases. For instance, reacting these complexes with ethyl bromodifluoroacetate in the presence of copper facilitates the synthesis of racemic 4,4-difluoro glutamic acid derivatives, a method noted for being operationally convenient and scalable. researchgate.net
Direct fluorination strategies are pivotal in synthesizing fluorinated amino acids and can be broadly categorized into electrophilic and nucleophilic methods. brynmawr.edunih.gov
Electrophilic fluorination involves the reaction of an enolate or other carbon nucleophile with an electrophilic fluorine source ("F+"). A notable example is the fluorination of enantiomerically pure pyroglutamic acid derivatives, which are derived from L-glutamic acid. acs.org The enolate of a protected pyroglutamate (B8496135) can react with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSi), leading to a highly diastereoselective monofluorination. acs.org This approach has been used to produce key intermediates that can be converted into specific stereoisomers, such as (2S,4R)-4-fluoroglutamic acid. acs.org Other electrophilic reagents, such as Selectfluor, are also widely used in palladium-catalyzed fluorination of amino acid derivatives. brynmawr.edu
Nucleophilic fluorination employs a nucleophilic fluoride source ("F-") to displace a leaving group from an electrophilic carbon center. This strategy is particularly valuable for radiolabeling with fluorine-18 (B77423), which has a short half-life. acs.orgplos.org A key example is the nucleophilic 18F-for-bromo substitution on a nickel(II) complex of a Schiff base derived from (2S,4R)-4-bromoglutamic acid. acs.org This method was successfully adapted for the automated synthesis of 4-[¹⁸F]fluoro-L-glutamic acid, a potential PET imaging tracer. acs.orgnih.gov Other nucleophilic fluorinating agents include tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), which has been used in the synthesis of all four stereoisomers of 4-fluoroglutamine (B592507) from the corresponding glutamic acid precursors. nih.govgoogle.com
Controlling the stereochemistry at both the α- and γ-carbons of 4-fluoroglutamic acid is critical for its application. Asymmetric synthesis aims to produce specific, optically pure diastereomers. nih.gov
Asymmetric synthesis often relies on the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical course of a reaction. google.commdpi.com After the desired stereocenter is created, the auxiliary is removed. Chiral sulfinyl auxiliaries, for example, have been effectively used in the asymmetric synthesis of various fluorinated amines and amino acids. researchgate.net
Catalytic methods employ a chiral catalyst to generate a single enantiomer or diastereomer in excess. These methods are highly efficient as only a small amount of the chiral catalyst is needed. acs.org For instance, chiral quaternary ammonium (B1175870) salts can be used as phase-transfer catalysts for the enantioselective fluorination of β-keto esters, which are precursors to amino acids. acs.org
A powerful and widely applied methodology for the asymmetric synthesis of non-canonical amino acids involves the use of chiral nickel(II) complexes. nih.govbeilstein-journals.org These square-planar complexes are typically formed from a Schiff base of glycine (B1666218) or alanine (B10760859) and a chiral tridentate ligand. nih.gov The complex acts as a chiral glycine equivalent, and its deprotonation creates a nucleophilic enolate that can be alkylated with high diastereoselectivity.
This strategy has been extended to the synthesis of a wide array of fluorinated amino acids on a gram scale with excellent enantiomeric purities. acs.orgbeilstein-journals.orgchemrxiv.org For the synthesis of fluorinated glutamic acid analogues, a chiral Ni(II) complex can be reacted with a suitable fluorinated electrophile. For example, to synthesize (S)-4,4-difluoroglutamic acid, chiral Ni(II) complexes of a dehydroalanine Schiff base were reacted with ethyl bromodifluoroacetate. nih.gov The stereochemical outcome was found to be highly dependent on the structure of the chiral ligand, with strategically placed chlorine atoms on the ligand leading to diastereoselectivity of approximately 98.5:1.5. nih.gov After the reaction, the complex is disassembled, typically under acidic conditions, to release the desired amino acid, and the chiral ligand can often be recovered. acs.org
Table 1: Asymmetric Synthesis of Fluorinated Amino Acids via Chiral Ni(II) Complexes
| Product | Diastereomeric/Enantiomeric Purity | Scale | Key Features | Reference(s) |
| Various Fluorinated Amino Acids | >99% ee | Gram-scale | General procedure using a single Ni(II) complex; ligand is recoverable. | acs.org |
| (S)-4,4-Difluoroglutamic Acid | ~98.5% de | Lab-scale | Diastereoselectivity depends on chlorine substitution on the chiral ligand. | nih.gov |
| Fluorinated Phenylalanine Analogs | Excellent enantiomeric purities | Not specified | Demonstrates versatility for aromatic amino acids. | beilstein-journals.org |
| 4-[¹⁸F]fluoro-L-glutamic acid | N/A (Radiosynthesis) | Tracer-level | Nucleophilic substitution on a Ni(II) complex precursor. | acs.org |
The synthesis of all four possible stereoisomers of 4-fluoroglutamic acid or its derivatives is essential for biological evaluation. researchgate.net This has been achieved through stereoselective synthesis starting from optically pure precursors or via resolution of diastereomeric mixtures. nih.govresearchgate.net
A versatile route to prepare all four stereoisomers of 4-fluoroglutamine was developed, which inherently relies on the availability of the corresponding 4-fluoroglutamic acid stereoisomers. acs.orgnih.gov One common strategy involves starting from commercially available chiral precursors such as L- and D-glutamic acid derivatives or (S)- and (R)-pyroglutamates. plos.orgnih.govnih.gov For example, (2S,4S)- and (2R,4R)-4-(3-fluoropropyl)-L-glutamic acid were synthesized from protected L- and D-glutamate, respectively, while the (2S,4R) and (2R,4S) isomers were prepared from protected (S)- and (R)-pyroglutamates. nih.govplos.org
Another approach involves the electrophilic fluorination of chiral pyroglutamates derived from (L)-glutamic acid, which yields intermediates for (2S,4R)-4-fluoroglutamic acid. acs.org Enzymatic resolution has also been used to separate diastereomers, providing access to optically pure L-threo- and L-erythro-4-fluoroglutamic acids. acs.org These methods highlight the diverse synthetic toolbox available for accessing specific, optically pure diastereomers of 4-fluoroglutamic acid. researchgate.net
Utilization of Chiral Nickel(II) Complexes in Synthesis
Radiosynthesis of 4-[18F]Fluoro-L-glutamic Acid
The synthesis of 4-[¹⁸F]fluoro-L-glutamic acid, a key radiotracer for positron emission tomography (PET) imaging, has been a significant area of research. This compound and its derivatives are valuable for visualizing metabolic activity in tumors. snmjournals.orgacs.orgacs.org A common strategy for producing optically pure isomers of 4-[¹⁸F]fluoro-L-glutamic acid involves nucleophilic substitution on a precursor molecule. snmjournals.orgacs.org
One established method starts with stereospecific tosylated glutamine precursors. The radiosynthesis is achieved through a nucleophilic substitution reaction using a [¹⁸F]KF-Kryptofix 2.2.2 (K₂₂₂) or [¹⁸F]KF-18-Crown-6/KHCO₃ catalysis system. This is followed by a deprotection step, typically using trifluoroacetic acid or 6N HCl, to yield the final 4-[¹⁸F]fluoro-L-glutamic acid. snmjournals.org This method has been successfully used to synthesize both (2S, 4R) and (2S, 4S) isomers with good radiochemical yields and high purity. snmjournals.org
Another approach utilizes a nickel(II) complex of a Schiff base derived from (S)-BPB and (2S,4R)-4-bromoglutamic acid as the precursor. acs.org The ¹⁸F-label is introduced via a nucleophilic ¹⁸F-for-bromide exchange, facilitated by tetrabutylammonium (B224687) carbonate. acs.org Subsequent acid hydrolysis removes the protecting groups to give the desired product. acs.org This method has also been adapted for automated synthesis modules, which is crucial for routine clinical production. acs.org
For related compounds like ¹⁸F-4-fluoroglutamine, automated radiosynthesis methods have been developed using commercially available modules like the GE FX₂N. snmjournals.org These automated systems often involve trapping the [¹⁸F]fluoride on a QMA Light Sep-Pak, followed by elution and reaction with the precursor. snmjournals.org Purification of the intermediate product is frequently carried out using high-performance liquid chromatography (HPLC) to ensure high radiochemical and chemical purity by removing unreacted precursors. snmjournals.org
The development of these radiosynthesis methods is critical due to the short half-life of the ¹⁸F isotope (approximately 110 minutes), which necessitates rapid and efficient on-site production for clinical applications. plos.org
Enzymatic and Biocatalytic Synthesis Routes
The use of enzymes and microorganisms offers alternative and often more stereospecific routes for the synthesis of fluorinated amino acids, including 4-fluoro-L-glutamic acid. These biocatalytic methods can provide advantages over traditional chemical synthesis in terms of selectivity and milder reaction conditions.
Precursor-Directed Biosynthesis
Precursor-directed biosynthesis is a powerful strategy that leverages the natural enzymatic machinery of a microorganism to incorporate a synthetic, unnatural precursor into a natural product. rsc.org This approach relies on the substrate promiscuity of the biosynthetic enzymes, which can accept the modified precursor in place of their native substrate. rsc.org This technique is particularly effective for pathways that utilize easily diversifiable building blocks like amino acids. rsc.org While specific examples directly detailing the precursor-directed biosynthesis of this compound are not extensively documented in the provided context, the principles are broadly applicable. For instance, in the biosynthesis of the nonribosomal peptide gramicidin (B1672133) S, fluorinated analogues of phenylalanine have been incorporated by feeding the fluorinated precursor to the producing organism. rsc.org This highlights the potential for similar strategies to be applied to pathways involving glutamic acid.
Engineered Enzymatic Pathways for Fluorine Incorporation
Synthetic biology approaches allow for the engineering of metabolic pathways within host organisms, such as Escherichia coli, to produce novel fluorinated compounds. nih.govrsc.org This can involve introducing genes for specific enzymes that can perform fluorination reactions or modifying existing enzymes to accept fluorinated substrates. nih.govrsc.org
One strategy involves engineering a complete polyketide synthase (PKS) system in a microbial host to produce site-selectively fluorinated products. nih.gov This has been demonstrated by engineering a fluorine-selective trans-acyltransferase to create fluorinated erythromycin (B1671065) precursors both in vitro and in vivo in E. coli. nih.gov Such systems require not only the core biosynthetic enzymes but also transporters to import the fluorinated building blocks into the cell. nih.gov
Cytochrome P450 enzymes are another versatile class of enzymes that can be engineered for fluorine incorporation. nih.gov These enzymes can catalyze a wide range of reactions, and through directed evolution, their substrate specificity and enantioselectivity can be altered to produce specific fluorinated compounds. nih.gov While direct engineering of a pathway for this compound synthesis is not detailed, the principles of engineering P450s and other enzymes for fluorination are well-established and represent a promising avenue for future research. rsc.orgnih.gov
Microbial Biotransformation Approaches
Microbial biotransformation utilizes whole microorganisms or their enzymes to carry out specific chemical transformations on a substrate. This approach is relevant to the synthesis and modification of organofluorine compounds. researchgate.net Some microorganisms have been shown to interact with fluorinated compounds, and these interactions can be harnessed for synthetic purposes. researchgate.netucd.ie
For example, some bacteria, such as Streptomyces cattleya, are capable of stereospecifically degrading L-4-fluoroglutamic acid. ucd.ie While this is a degradative process, the stereospecificity of the enzymes involved suggests potential for biocatalytic applications. For instance, such an enzyme could be used for the kinetic resolution of a racemic mixture of 4-fluoroglutamic acid, allowing for the isolation of the D-enantiomer. ucd.ie Cell-free extracts of certain bacteria have been shown to produce ammonia (B1221849) and fluoride from 4-fluoroglutamic acid, indicating enzymatic activity on this substrate. researchgate.netucd.ie The identification and characterization of these enzymes could open up new biocatalytic routes for the synthesis and modification of this compound and its derivatives.
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound is crucial for expanding its applications, particularly in the development of new therapeutic agents and research tools.
Synthesis of Radiotracers (e.g., 4-[18F]Fluoroglutamine) and their metabolic products (4-[18F]Fluoroglutamic Acid)
The development of radiolabeled analogs of glutamine and glutamic acid has become a significant area of research for positron emission tomography (PET) imaging in oncology. acs.orgresearchgate.netsnmjournals.org Since glutamine is a key energy source for many tumors, radiotracers like 4-[¹⁸F]fluoroglutamine ([¹⁸F]FGln) and its metabolic product, 4-[¹⁸F]fluoroglutamic acid ([¹⁸F]FGlu), are valuable for visualizing and studying tumor metabolism. researchgate.netsnmjournals.orgfrontiersin.org
The radiosynthesis of these tracers typically involves a multi-step process, often starting from a protected and stereospecific precursor. A common strategy for producing optically pure (2S, 4R)- and (2S, 4S)-isomers of 4-[¹⁸F]fluoro-L-glutamate begins with stereospecific tosylated glutamine precursors. snmjournals.org The key step is a nucleophilic substitution reaction using a [¹⁸F]KF-18-Crown-6/KHCO₃ catalysis system. snmjournals.org Subsequent deprotection of the resulting 4-[¹⁸F]fluoroglutamine intermediate with a strong acid, such as trifluoroacetic acid or 6N HCl, yields the desired 4-[¹⁸F]fluoroglutamic acid. snmjournals.org
Automated synthesis modules, such as the GE FX-N Pro and GE TRACERlab™ FX-N Pro, have been developed to streamline and standardize the production of [¹⁸F]FGln, ensuring high reproducibility and purity suitable for clinical applications. snmjournals.orgnih.govresearchgate.net These automated methods often involve a two-step process. First, a tosylate precursor is reacted with dried K[¹⁸F]F/18-crown-6. snmjournals.org The intermediate is then purified, commonly via high-performance liquid chromatography (HPLC), which has been shown to be superior to solid-phase extraction (SPE) methods in removing chemical impurities and improving reproducibility. snmjournals.orgsnmjournals.org The purified intermediate then undergoes hydrolysis to yield the final [¹⁸F]FGln product. snmjournals.orgnih.gov
Key features of optimized automated synthesis include the use of a mild base like KHCO₃ to prevent unwanted epimerization and the use of methanol (B129727) for eluting [¹⁸F]F⁻ from the cartridge to ensure high elution efficiency. snmjournals.org These automated procedures can produce [¹⁸F]FGln with high radiochemical yield (around 21% uncorrected) and purity (>98%) within approximately 80 minutes. nih.gov
It has been observed that the amide group in (2S,4R)-4-[¹⁸F]FGln can be hydrolyzed to form [¹⁸F]-4-fluoroglutamic acid. researchgate.net This metabolic conversion is an important consideration in the analysis of PET imaging data.
Table 1: Automated Synthesis Parameters for ¹⁸F-4-fluoroglutamine
| Parameter | Details | Reference |
|---|---|---|
| Synthesis Module | GE FX-N Pro | snmjournals.orgnih.gov |
| Precursor | tert-butyl-(2S,4S)-2-((tert-butoxycarbonyl)amino)-5-oxo-4-(tosyloxy)-5-((2,4,6-trimethoxybenzyl)amino)pentanoate | nih.gov |
| Fluorination Reagent | K[¹⁸F]F/18-C-6 | snmjournals.org |
| Base | KHCO₃ | snmjournals.org |
| Intermediate Purification | HPLC (Agilent XDB-C18 column) | snmjournals.org |
| Hydrolysis | TFA/anisole at 60 °C for 5 min | snmjournals.org |
| Total Synthesis Time | 80 ± 3 min | nih.gov |
| Radiochemical Yield (uncorrected) | 21 ± 3% | nih.gov |
| Radiochemical Purity | > 98% | nih.gov |
| Stereochemical Purity | 90 ± 5% | nih.gov |
Other Functionalized Derivatives for Research Applications
Beyond radiolabeling for PET imaging, this compound has been derivatized in various ways to create tools for a range of research applications. These functionalized derivatives often serve as enzyme inhibitors or as building blocks (synthons) for more complex fluorinated pharmaceuticals. researchgate.net
The synthesis of gamma-fluorinated analogues of glutamic acid has been extensively reviewed, with methods including Michael and inverse-Michael reactions, as well as electrophilic and nucleophilic fluorination to produce racemic diastereomers. nih.gov Asymmetric methodologies and resolution techniques are employed to obtain optically enriched forms. nih.gov
One area of interest is the creation of derivatives to probe and modulate cellular metabolism. For instance, various fluorinated analogues of glutamic acid and glutamine have been synthesized to study their biological properties. nih.gov The introduction of fluorine can significantly alter the biological activity of the parent molecule.
Researchers have also developed synthetic routes to other fluorinated glutamic acid derivatives, such as:
(4S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG): This derivative is a PET imaging agent used to measure the activity of the system xC⁻ transporter, which is important in cancer and other diseases. plos.orgnih.govplos.org Its synthesis involves preparing all four nonradioactive stereoisomers as reference standards, starting from protected L- and D-glutamate or pyroglutamate derivatives. plos.orgplos.org
4,4-Difluoro-L-glutamic acid: This compound has been synthesized via asymmetric routes, and its racemic form can be converted to the corresponding difluoroglutamine. nih.gov
Deuterium- and Fluorine-18-Labeled Glutamine: A dual-isotope labeled version, (2S,4R)-[4-¹⁸F-3,3,4-d₃]fluoroglutamine (4-[¹⁸F]FGln-d₃), was designed to have improved in vivo stability due to the deuterium (B1214612) kinetic isotope effect. acs.org Its synthesis started from a tetradeuterated homoserine intermediate. acs.org
The synthesis of these derivatives often requires multi-step procedures with careful control of stereochemistry. plos.orgfrontiersin.org For example, a versatile route to prepare all four stereoisomers of 4-fluoroglutamine was developed using a Passerini three-component reaction. researchgate.net
Table 2: Examples of Functionalized this compound Derivatives for Research
| Derivative Name | Synthesis Approach | Research Application | Reference |
|---|---|---|---|
| (4S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) | 3-step synthesis from protected L-glutamate or (S)-pyroglutamate | PET imaging of system xC⁻ transporter activity | plos.orgplos.org |
| Racemic 4,4-difluoroglutamic acid | Nitroaldol reaction | Precursor for L-enantiomer and difluoroglutamine synthesis | nih.gov |
| (2S,4R)-[4-¹⁸F-3,3,4-d₃]fluoroglutamine (4-[¹⁸F]FGln-d₃) | 6-step synthesis of tetradeuterated homoserine intermediate followed by fluorination | PET imaging agent with potentially enhanced in vivo stability | acs.org |
| Optically pure 4-fluoroglutamines (all four stereoisomers) | Passerini three-component reaction followed by a "neutralized" TASF fluorination | Potential metabolic imaging agents for tumors | researchgate.netgoogle.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-[¹⁸F]Fluoroglutamine |
| [¹⁸F]FGln |
| 4-[¹⁸F]Fluoroglutamic Acid |
| [¹⁸F]FGlu |
| (2S, 4R)-4-[¹⁸F]fluoro-L-glutamate |
| (2S, 4S)-4-[¹⁸F]fluoro-L-glutamate |
| (4S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid |
| [¹⁸F]FSPG |
| 4,4-Difluoro-L-glutamic acid |
| 4,4-Difluoroglutamine |
| (2S,4R)-[4-¹⁸F-3,3,4-d₃]fluoroglutamine |
| 4-[¹⁸F]FGln-d₃ |
| L-glutamine |
| L-glutamic acid |
| tert-butyl-(2S,4S)-2-((tert-butoxycarbonyl)amino)-5-oxo-4-(tosyloxy)-5-((2,4,6-trimethoxybenzyl)amino)pentanoate |
| Trifluoroacetic acid |
| (S)-4-tert-butyl-2-(tert-butoxycarbonylamino)-4-hydroxybutanoate |
| (S)-4-tert-butyl-2-(tert-butoxycarbonylamino)-4-oxobutanoate |
| 4-fluoroglutamate |
| D-4-fluoroglutamate |
| (2S,4R)-4-fluoroglutamine |
| [¹⁸F]4-FGln |
| (2S,4R)-4-FGln |
| 4-FGln |
| 2S-configured protected homoserine |
| (4S)-4-(3-Fluoropropyl)-L-glutamic acid |
| (2S,4S)-FSPG |
| (2S,4S)-1 |
| (2R,4R)-1 |
| (2S,4R)-1 |
| (2R,4S)-1 |
| [¹¹C]Methionine |
| 2-Deoxy-2-[¹⁸F]Fluoro-D-Glucose |
| [¹⁸F]FDG |
| di-tert-butyl-(2S,4S)-2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate |
| BAY 94-9392 |
| BAY 85-8050 |
| Boc-L-Glu-OtBu |
| 4-fluoroaniline |
| 4'-fluoro-[1,1'-biphenyl]-4-amine |
| Fludalanine |
| L-FCBT |
| FEMAET |
| 5-fluoronorvaline |
| 5,5-difluoronorvaline |
| (S,E)-2-amino-5-fluoropent-3-enoic acid |
| L-4,4-difluoro-2-aminobutanoic acid |
| N-methyl-L-4,4,4-trifluoro-2-aminobutanoic acid |
| L-armentomycin |
| dehydroalanine |
| (S)-N-(tert-Butanesulfinyl)-3,3,3-trifluoroacetaldimine |
| (R)-3-Amino-4,4,4-trifluorobutanoic acid |
| (S)-3-Amino-4,4,4-trifluorobutanoic acid |
| 4-cyanotryptophan |
| trifluoromethyl benzotriazole (B28993) amino acid |
| β-aryl-β-fluoroalkyl β-amino acids |
| (2S,4S)4-(3-[¹⁸F]-fluoropropyl)glutamine |
Metabolism and Biochemical Pathways of 4 Fluoro L Glutamic Acid
Interaction with Amino Acid Transport Systems
The cellular entry of 4-fluoro-L-glutamic acid is a critical first step in its metabolic journey, governed by specific protein transporters embedded in the cell membrane. These transport systems exhibit selectivity, influencing which molecules can pass into the intracellular environment.
Mechanisms of Cellular Uptake in Research Models
In various research models, the uptake of fluorinated amino acids, including derivatives of glutamic acid, is an active area of investigation, particularly in the context of tumor imaging. nih.gov The transport of this compound and its amide counterpart, 4-fluoro-L-glutamine, is mediated by native amino acid transporters. cancer.gov
Specifically, studies using 9L tumor cells have elucidated the roles of different transport systems. The uptake of the (2S,4R) stereoisomer of this compound ([¹⁸F]-(2S,4R)4F-GLU) is significantly mediated by the amino acid transport system Xc⁻. snmjournals.org This is evidenced by the strong inhibition of its uptake in the presence of sulfasalazine (B1682708) or L-glutamic acid, which are known inhibitors of system Xc⁻. snmjournals.org While the specific inhibitor for system XAG⁻, D-aspartic acid, also showed some inhibitory effect, it was less potent than the system Xc⁻ inhibitors. snmjournals.org
Furthermore, the transport of both [¹⁸F]-(2S,4R)4F-GLU and its glutamine analog is dependent on the presence of sodium ions. snmjournals.org In a sodium-free medium, the uptake of these compounds was reduced to approximately 20% of the control levels. snmjournals.org Interestingly, the uptake of [¹⁸F]-(2S,4R)4F-GLU is sensitive to pH, being reduced in acidic conditions (pH 6), whereas the uptake of the glutamine analog remains unaffected by pH changes between 6 and 8. snmjournals.org
In the context of developing imaging agents for positron emission tomography (PET), it has been observed that 4-[¹⁸F]fluoro-L-glutamate is transported by both the system xc⁻ and sodium-dependent glutamate (B1630785) transporters. nih.gov
Stereospecificity in Transporter Recognition
Amino acid transporters often exhibit stereospecificity, meaning they preferentially bind and transport one stereoisomer over another. This is a crucial factor in the biological activity and metabolic fate of chiral molecules like this compound.
Research has highlighted differences in the cellular uptake of the diastereomers of 4-fluoro-L-glutamine. For instance, label uptake into two different tumor cell types was observed to be greater with ¹⁸F-4-FGln compared to its ¹⁸F-4-FGln counterpart. nih.gov This suggests a preference by the cellular transport machinery for the (2S,4R) configuration.
Further detailed studies on the transport mechanisms in 9L tumor cells revealed that the transport of [¹⁸F]-(2S,4R)4F-GLN (the glutamine analog) likely involves both the sodium-independent system L and the sodium-dependent system ASC, with a particular preference for the ASCT2 subtype. snmjournals.org This is supported by inhibition studies where L-serine, an inhibitor of the ASC transporter, and L-glutamine, which inhibits the system N transporter, both reduced uptake. google.com In contrast, as mentioned previously, the uptake of [¹⁸F]-(2S,4R)4F-GLU is predominantly handled by system Xc⁻. snmjournals.org
The development of a diastereomeric mixture of ¹⁸F-(2S,4S) and (2S,4R)-4-fluoro-glutamic acid (BAY 85-8050) for tumor imaging highlighted the complexities introduced by stereoisomers in analyzing biological data. snmjournals.org This has spurred the development of stereospecific synthesis methods to produce enantiomerically pure compounds for more precise biological evaluation. snmjournals.org
Enzymatic Transformations of this compound
Once inside the cell, this compound can interact with a variety of enzymes involved in amino acid metabolism. These interactions can range from being a substrate for enzymatic reactions to acting as an inhibitor, thereby influencing cellular metabolic pathways.
Substrate Activity and Inhibition of Glutamate Dehydrogenase
Glutamate dehydrogenase (GDH) is a key enzyme that catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate. researchgate.netfrontiersin.org Research has shown that both the (2S,4R) and (2S,4S) diastereoisomers of this compound are effective substrates for GDH. nih.govnih.gov
Under specific assay conditions, the specific activity of GDH with L-glutamate was measured at 149 ± 5 nmol/min/µg. nih.gov In comparison, the activity with (2S,4R)-4-FGlu was 74 ± 4 nmol/min/µg, and with (2S,4S)-4-FGlu, it was 155 ± 9 nmol/min/µg. nih.gov These results indicate that the (2S,4S) diastereoisomer is as good a substrate as L-glutamate, while the (2S,4R) diastereoisomer is a moderately good substrate. nih.gov The differences in specific activities suggest that the 4-FGlu diastereoisomers could be valuable tools for probing the active site of glutamate-utilizing enzymes. researchgate.net
The ability of GDH to utilize this compound is also a critical component in coupled enzyme assays used to measure the activity of other enzymes, such as glutaminase (B10826351), which produces this compound from 4-fluoro-L-glutamine. nih.govnih.gov
| Substrate | Specific Activity (nmol/min/µg) |
|---|---|
| L-glutamate | 149 ± 5 |
| (2S,4R)-4-FGlu | 74 ± 4 |
| (2S,4S)-4-FGlu | 155 ± 9 |
Interactions with Aspartate Aminotransferase and Alanine (B10760859) Aminotransferase
Aspartate aminotransferase (AspAT) and alanine aminotransferase (AlaAT) are crucial transaminases that facilitate the interconversion of amino acids and α-keto acids. wikipedia.orgrcsb.org Both the (2S,4R) and (2S,4S) diastereoisomers of this compound have been found to be moderate-to-good substrates for both AspAT and AlaAT, relative to L-glutamate. nih.gov
A particularly interesting finding is that AlaAT can catalyze an unusual γ-elimination reaction with both diastereoisomers of this compound. nih.govnih.gov This reaction results in the elimination of fluoride (B91410). nih.gov Rat liver cytosolic fractions have been shown to catalyze this γ-elimination, generating α-ketoglutarate. nih.gov This provides a potential explanation for the detection of ¹⁸F⁻ in tumors that have been exposed to ¹⁸F4-FGln, as it can be metabolized to ¹⁸F4-FGlu, which then undergoes this defluorination reaction. nih.gov
Effects on Glutamine Synthetase and Glutamine Transaminases
Glutamine synthetase (GS) is a vital enzyme that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia (B1221849). plos.org In stark contrast to their interaction with GDH, both the (2S,4S) and (2S,4R) diastereoisomers of this compound are poor substrates for human glutamine synthetase. nih.gov Although they show some minimal substrate activity, with the (2S,4S) isomer being slightly better than the (2S,4R) isomer, their primary interaction with GS is that of strong inhibition. nih.govnih.govresearchgate.net This inhibitory effect suggests a potential avenue for the design of new glutamine synthetase inhibitors. researchgate.net
Glutamine transaminases, such as glutamine transaminase K (GTK) and glutamine transaminase L (GTL), are involved in the transamination of glutamine. mdpi.comresearchgate.net While the primary substrates for these enzymes are glutamine and its analogs, the metabolism of this compound is interconnected. The fluorinated glutamine analogs, (2S,4R)-4-FGln and (2S,4S)-4-FGln, are potential metabolites of this compound through the reverse action of enzymes like GDH and subsequent amidation, or vice versa.
Studies have shown that the two diastereomers of 4-fluoro-L-glutamine exhibit different substrate specificities with glutamine transaminases. nih.gov For instance, (2S,4S)-4-FGln is an excellent substrate for glutamine transaminase K, whereas (2S,4R)-4-FGln is a poor substrate. nih.gov Both diastereomers are poor substrates for glutamine transaminase L. nih.gov These findings underscore the profound and often stereospecific effects that fluorination at the 4-position has on the enzymatic reactions involving glutamine and glutamate analogs. nih.gov
Investigation of Gamma-Elimination Reactions
A notable metabolic pathway for this compound involves a γ-elimination reaction, a process that results in the cleavage of the carbon-fluorine bond. This reaction is of significant interest as it represents a key step in the compound's breakdown.
Research has shown that γ-elimination reactions involving amino acids are typically catalyzed by enzymes that require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.gov In the case of this compound, the elimination of the fluoride ion leads to the formation of α-ketoglutarate and ammonia. nih.gov One of the enzymes identified as being capable of catalyzing this γ-elimination is alanine aminotransferase (AlaAT). nih.govresearchgate.net This is a noteworthy finding, as it appears to be the first instance of an aminotransferase catalyzing such a reaction. nih.gov The ability of AlaAT to facilitate this reaction provides insight into the potential mechanisms of this compound degradation within biological systems. nih.govresearchgate.net
The general mechanism for a γ-elimination reaction involves the removal of a proton from the α-carbon and the departure of a leaving group from the γ-carbon. In this compound, the fluorine atom serves as the leaving group. The reaction is considered an E1cB (Elimination Unimolecular conjugate Base) type reaction, where a base removes a proton to form a carbanion intermediate, which then expels the leaving group to form a double bond. iitk.ac.in
Intracellular Fate and Metabolic Redirection
Once inside the cell, this compound is subject to various metabolic processes that determine its ultimate fate. These pathways include the cleavage of the fluorine-carbon bond, potential incorporation into larger molecules, and its influence on central metabolic pathways.
The cleavage of the carbon-fluorine bond, or defluorination, is a critical step in the metabolism of this compound. This process can be initiated by enzymes that recognize the fluorinated amino acid as a substrate.
Bacterial studies have demonstrated the ability of certain microorganisms to defluorinate 4-fluoroglutamate. nih.govucd.ie In resting-cell cultures of bacteria such as Streptomyces cattleya and Proteus mirabilis, the degradation of the L-isomer of 4-fluoroglutamate was observed, accompanied by the release of equimolar concentrations of fluoride ion and ammonia. nih.govucd.ie This activity was found to be localized in the soluble fraction of cell extracts, suggesting the involvement of cytosolic enzymes. nih.govucd.ie Chiral gas chromatography-mass spectrometry analysis confirmed that only the L-isomer was degraded, highlighting the stereoselectivity of the enzymatic process. nih.gov
The enzymatic defluorination of fluorinated amino acids is not a widespread phenomenon, but it has been observed with other compounds. For instance, fluoroacetate (B1212596) dehalogenase is a known enzyme that specifically cleaves the carbon-fluorine bond in fluoroacetate. acs.org The defluorination of 4-fluoroglutamic acid, however, appears to involve a different enzymatic mechanism, likely the γ-elimination reaction discussed previously. nih.govacs.org The release of fluoride ions from the metabolism of 18F-labeled 4-fluoro-L-glutamine has been detected in vivo, providing further evidence for defluorination in mammalian systems. nih.gov
A key question regarding the intracellular fate of this compound is whether it can be incorporated into proteins during synthesis. Research indicates that while its precursor, 4-fluoro-L-glutamine, can be incorporated into proteins, this compound itself is not. snmjournals.orgnih.gov
In studies using tumor cell lines, it was found that a significant portion of 18F-(2S,4R)4-fluoro-L-glutamine was incorporated into the trichloroacetic acid (TCA)-insoluble fraction, which represents macromolecules like proteins. snmjournals.orgnih.gov In contrast, 18F-(2S,4R)this compound remained predominantly in its free form within the cell. snmjournals.orgnih.gov This suggests that the cellular machinery for protein synthesis does not readily recognize or utilize this compound as a building block. The lack of incorporation of this compound into proteins distinguishes its metabolic fate from that of its glutamine analog. snmjournals.org
The incorporation of other fluorinated amino acids, such as 4-fluoro-proline, into proteins has been documented and can affect protein stability and folding. rsc.orgacs.org However, the specific structural features of this compound appear to prevent its direct participation in protein biosynthesis.
This compound, as an analog of L-glutamic acid, has the potential to influence central carbon metabolism, particularly the process of glutaminolysis. Glutaminolysis is a key metabolic pathway in many rapidly proliferating cells, including cancer cells, where glutamine is converted to glutamate and then to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate energy and biosynthetic precursors. cancer.govnih.govacs.org
The uptake of 18F-labeled this compound by tumor cells suggests its involvement in pathways related to glutamine and glutamate metabolism. cancer.govnih.govacs.orgnih.gov The transporter system xc-, which exchanges intracellular glutamate for extracellular cystine, plays a role in the uptake of some glutamate analogs and is linked to cellular redox status. nih.govplos.orgnih.gov The metabolism of this compound can lead to the production of α-ketoglutarate, directly feeding into the TCA cycle. nih.gov
Studies have shown that transformed and metastatic cells exhibit widespread changes in central carbon metabolism, including increased flux through the TCA cycle and increased synthesis of glutamate. nih.gov The introduction of this compound could potentially perturb these pathways. For instance, glutamine deprivation in cancer cells can lead to metabolic reprogramming, including the activation of one-carbon metabolism. nih.gov While direct studies on the comprehensive impact of this compound on the entire central carbon metabolism network are limited, its role as a glutamate analog positions it as a tool to probe these metabolic shifts.
Metabolic Incorporation into Macromolecules (e.g., Proteins) in Research Models
Comparative Metabolic Studies of this compound Stereoisomers
This compound exists as different stereoisomers, and their metabolic handling can vary significantly. The two main diastereomers are (2S,4R)-4-fluoro-L-glutamic acid and (2S,4S)-4-fluoro-L-glutamic acid.
Comparative studies have revealed differences in the cellular uptake and metabolism of these stereoisomers. In tumor cell lines, the uptake of 18F-labeled (2S,4R)-4-fluoro-L-glutamine was found to be higher than that of its corresponding glutamate derivative, (2S,4R)-4-fluoro-L-glutamic acid. nih.govsnmjournals.org Furthermore, preliminary metabolic analysis indicated that the (2S,4S) isomer of 4-fluoro-L-glutamine showed a higher rate of defluorination compared to the (2S,4R) isomer. acs.org
Enzymatic studies have also highlighted stereoisomeric differences. Alanine aminotransferase was found to catalyze a γ-elimination reaction with both the (2S,4R) and (2S,4S) diastereoisomers of this compound. researchgate.net However, the substrate specificities of other enzymes, such as glutamate dehydrogenase and aspartate aminotransferase, for the (2S,4S) isomer were found to be similar to those previously reported for the (2S,4R) isomer. researchgate.net In contrast, studies on rat brain glutamate decarboxylase showed that the (4S) configuration of 4-fluoroglutamate was a more effective inhibitor than the (4R) configuration. tandfonline.com
These findings underscore the importance of stereochemistry in determining the metabolic fate and biological activity of this compound. The differential interactions of its stereoisomers with enzymes and transporters provide valuable insights into the stereospecificity of these biological processes.
Molecular Mechanisms of 4 Fluoro L Glutamic Acid Biological Activity
Enzyme Inhibition Mechanisms
4-FGlu and its analogues can inhibit enzymes through several distinct mechanisms, primarily by acting as either suicide inhibitors that cause irreversible inactivation or as competitive antagonists that reversibly block the active site.
Suicide inhibition, also known as mechanism-based inactivation, is an irreversible process where an enzyme converts a seemingly harmless substrate analogue into a highly reactive species. wikipedia.org This reactive molecule then forms a covalent bond with an amino acid residue within the enzyme's active site, leading to permanent inactivation. wikipedia.orgd-nb.info This strategy is a cornerstone of rational drug design, aiming for high specificity. wikipedia.org
The presence of a fluorine atom is key to this process for many fluorinated amino acids. The enzyme's catalytic machinery can facilitate the elimination of the fluorine atom as a fluoride (B91410) ion, a good leaving group. This elimination reaction generates a highly reactive electrophilic species, such as a Michael acceptor, within the confines of the active site. mdpi.com This newly formed reactive intermediate can then be attacked by a nucleophilic residue (like cysteine or lysine) in the active site, forming a stable covalent adduct and inactivating the enzyme. For example, α-(fluoromethyl)glutamic acid has been shown to act as a suicide inhibitor of glutamate (B1630785) decarboxylase. capes.gov.br Similarly, other fluorinated compounds have been designed to trap covalent intermediates in enzymes like β-galactosidase and xylanase, effectively inactivating them. researchgate.netnih.gov While direct evidence for 4-FGlu itself is specific to certain enzymes, the principle of fluoride elimination to generate a reactive species is a well-established mechanism for fluorinated inhibitors. mdpi.comacs.org
Table 1: Examples of Enzyme Inactivation by Fluorinated Substrate Analogues
| Inhibitor | Target Enzyme | Mechanism of Inactivation |
|---|---|---|
| α-(Fluoromethyl)glutamic acid | Glutamate decarboxylase | Suicide inhibition |
| (S)-4-Amino-5-fluoropentanoic acid | GABA aminotransferase | Mechanism-based inactivation involving fluoride elimination |
| 2',4'-Dinitrophenyl 2-deoxy-2-fluoro-β-D-galactopyranoside | lacZ β-Galactosidase | Trapping of a covalent glycosyl-enzyme intermediate |
Due to its close structural resemblance to the endogenous amino acid L-glutamic acid, 4-FGlu can act as a competitive antagonist or a substrate mimic at the active sites of enzymes and the binding sites of transporters. medchemexpress.comdrugbank.com In competitive antagonism, the inhibitor reversibly binds to the active site, preventing the natural substrate from binding, but does not undergo a chemical reaction. This has been observed with analogues of 4-FGlu, which act as competitive reversible inhibitors of GABA aminotransferase. nih.gov
Substrate mimicry occurs when an enzyme binds the analogue and processes it as it would the natural substrate. researchgate.net (2S,4R)-4-fluoroglutamate has been shown to be a good substrate for glutamate dehydrogenase, demonstrating effective mimicry of L-glutamate. nih.gov Furthermore, derivatives of 4-FGlu, such as (4S)-4-(3-[18F]Fluoropropyl)-L-glutamate ([18F]FSPG), compete with natural substrates like L-glutamate and L-cysteine for uptake by the system xc- transporter, indicating that it mimics these amino acids at the transporter's binding site. nih.govnih.gov
Table 2: Enzymes and Transporters Competitively Inhibited by 4-FGlu Analogues
| Analogue/Inhibitor | Target | Type of Interaction |
|---|---|---|
| 4-Amino-5-fluoro-3-phenylpentanoic acids | GABA aminotransferase | Competitive reversible inhibition |
| (2S,4R)-4-Fluoroglutamate | Glutamate dehydrogenase | Substrate mimicry |
| (4S)-4-(3-[18F]Fluoropropyl)-L-glutamate ([18F]FSPG) | System xc- transporter | Competitive inhibition of uptake |
Suicide Inhibition and Active Site Inactivation
Structural Biology of 4-Fluoro-L-glutamic Acid Interactions with Enzymes and Receptors
The precise three-dimensional arrangement of atoms in both 4-FGlu and its target protein dictates the nature and strength of their interaction. Computational and structural studies have been instrumental in elucidating these relationships.
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating how 4-FGlu and related molecules interact with protein binding sites. qucosa.denih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy. researchgate.net Studies on glutamate and its derivatives have used docking to identify key hydrogen bonds and hydrophobic interactions within active sites. nih.govresearchgate.net
For fluorinated ligands, these models are particularly valuable for understanding the subtle effects of the fluorine atom. nih.gov Computational modeling can reveal how fluorination alters the electrostatic potential of a molecule, which can disrupt or enhance interactions. rsc.orgacs.org For instance, replacing a hydrogen with a fluorine atom can completely change the nature of an interaction, such as erasing a favorable π-stacking interaction. nih.govrsc.org MD simulations further allow researchers to observe the dynamic behavior of the ligand-protein complex over time, providing insights into conformational changes and the role of water molecules in mediating the binding. qucosa.deacs.org
Table 3: Insights from Computational Studies on (Fluoro)Glutamate Analogues
| Method | System Studied | Key Findings |
|---|---|---|
| Molecular Docking | N-(4-aminobenzoyl)-L-glutamic acid derivatives and Pf-DHFR-TS | Prediction of binding energies (e.g., -44.88 to -94.40 kcal/mol) and identification of key interacting residues (Arg122, Phe58). nih.gov |
| Molecular Docking | Glutamic acid and Calf Thymus DNA | Identified groove binding as the mode of interaction with a calculated binding energy of -5.1 kcal/mol. researchgate.net |
| Computational Modeling | 4-F-Phe and GrsA enzyme | Revealed that fluorination at the 4-position disrupts a crucial T-shaped aromatic interaction with Trp239, explaining poor substrate acceptance. rsc.org |
Biological systems are inherently chiral, and the specific stereochemistry of a molecule is often critical for its activity. acs.org this compound has two chiral centers (at C2 and C4), meaning four different stereoisomers can exist. The precise spatial arrangement of the fluorine atom relative to the other functional groups dramatically influences binding affinity and specificity.
Research on fluorinated glutamate analogues has demonstrated this principle clearly. A study comparing the cellular uptake of different stereoisomers of fluorinated radiotracers for the system xc- transporter found significant differences in transport rates and cellular retention, highlighting the transporter's stereospecificity. nih.gov The synthesis of all four stereoisomers of a 4-fluoropropyl-glutamic acid derivative was undertaken to serve as analytical standards, underscoring the necessity of stereochemical purity for biological and clinical applications. plos.orgnih.gov The specific (2S,4R) stereoisomer of 4-fluoroglutamate is often used in enzymatic studies, implying that enzymes like glutaminase (B10826351) and glutamate dehydrogenase are selective for this configuration. nih.gov This stereochemical dependence is a powerful tool, as seen with fluorinated prolines, where changing the fluorine's position from cis to trans can be exploited to favor specific peptide conformations and alter binding properties. mdpi.com
Table 4: Stereochemical Effects on Biological Activity of Glutamate Analogues
| Compound/Isomer | Target/System | Observed Effect |
|---|---|---|
| [18F]FSPG vs. [18F]FRPG (stereoisomers) | System xc- transporter in H460 cells | Significant differences in uptake rate and cellular efflux, with [18F]FSPG showing higher initial uptake. nih.gov |
| (2S,4S), (2R,4R), (2S,4R), (2R,4S) isomers of FSPG | Analytical Standards | Synthesis and separation required to ensure stereochemical purity for cGMP manufacturing. plos.orgnih.gov |
Computational Modeling and Molecular Docking Studies
Modulation of Protein Conformation and Stability by Fluorinated Amino Acid Incorporation
Incorporating fluorinated amino acids like 4-FGlu into the polypeptide chain of a protein is a recognized strategy in protein engineering to alter its properties. A common and significant outcome is the enhancement of the protein's thermodynamic stability against heat and chemical denaturants. springernature.comnih.gov
Table 5: Impact of Fluorinated Amino Acid Incorporation on Protein Stability
| Fluorinated Amino Acid | Model Protein | Effect on Stability | Proposed Mechanism |
|---|---|---|---|
| Hexafluoroleucine (hFLeu) | 4-α-helix bundle protein (α4) | Increased stability; ΔΔG°(fold) up to -0.8 kcal mol⁻¹ per residue. acs.org | Efficient packing of the fluorous amino acid within the hydrophobic core. acs.org |
| Hexafluoroleucine (hFLeu) | GCN4 coiled-coil | Increased stability. | Increase in buried hydrophobic surface area upon fluorination. nih.gov |
| 4-Fluoroproline (Flp) | Collagen mimetic | Increased thermostability compared to hydroxyproline (B1673980) analogue. nih.gov | Inductive effect enforces a specific pyrrolidine (B122466) ring pucker, pre-organizing the triple helix structure. nih.gov |
Effects on Biochemical Signaling Pathways in Research Models
The biological activity of this compound, particularly its radiolabeled form (¹⁸F-4-Fluoro-L-glutamic acid or ¹⁸F-4F-GLU), is primarily understood through its role as a metabolic tracer in various research models. Its structural similarity to the endogenous amino acid L-glutamic acid allows it to be recognized and processed by cellular machinery, thereby providing a window into specific biochemical and signaling pathways. Research has predominantly focused on its utility in oncology, where it helps to elucidate the altered metabolic states of cancer cells.
The primary mechanism through which this compound exerts its effects and serves as a research tool is by acting as a substrate for amino acid transporters. Its uptake and subsequent localization are directly linked to the activity of these transporters and the metabolic pathways they supply.
Interaction with the System Xc⁻ Antiporter
A significant body of research highlights the interaction of this compound with the system Xc⁻ cystine/glutamate antiporter. nih.govplos.org This transport system is a heterodimeric protein that mediates the exchange of extracellular L-cystine for intracellular L-glutamate in a 1:1 ratio. nih.gov The imported cystine is rapidly reduced to cysteine, which is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). nih.gov
In many types of cancer cells, an elevated metabolic rate leads to increased production of reactive oxygen species (ROS). To counteract this oxidative stress and maintain redox homeostasis, these cells often upregulate the system Xc⁻ transporter to ensure a steady supply of cysteine for GSH synthesis. plos.orgnih.gov By using radiolabeled analogs like (4S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG), a derivative of this compound, researchers can visualize the activity of the system Xc⁻ transporter via Positron Emission Tomography (PET). plos.orgnih.gov The uptake of these tracers serves as a surrogate marker for the transporter's activity and, by extension, the cellular response to oxidative stress. nih.gov In vitro studies have confirmed that the uptake of these glutamic acid derivatives is specifically mediated by system Xc⁻, as uptake can be inhibited by specific inhibitors or excess concentrations of its natural substrates, L-glutamate and L-cysteine. nih.gov
Involvement in Glutaminolysis and Tumor Metabolism
Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. One of the key altered pathways is glutaminolysis, an oncogene-driven metabolic process where glutamine is converted to glutamate and then to the TCA cycle intermediate α-ketoglutarate (α-KG). cellsignal.com This pathway provides cancer cells with metabolic intermediates for biosynthesis, ATP for energy, and reducing agents like NADPH. cellsignal.com
This compound, as a glutamate analog, is taken up by cells with high glutaminolytic activity. nih.gov Its accumulation in tumors reflects the increased demand for glutamate in these cells. nih.gov The uptake is facilitated not only by system Xc⁻ but also by other sodium-dependent glutamate transporters. nih.gov Oncogenic signaling pathways, involving molecules such as c-Myc, Akt, and Ras, are known to upregulate glutaminolysis. cellsignal.com Therefore, the uptake of ¹⁸F-4F-GLU in research models can be an indirect indicator of the activation state of these oncogenic pathways.
Comparative studies with its amide counterpart, 4-Fluoro-L-glutamine (4F-GLN), have revealed distinct interactions with cellular transport and metabolic systems, as detailed in the table below.
| Feature | 18F-(2S,4R)4F-GLU (Glutamate analog) | 18F-(2S,4R)4F-GLN (Glutamine analog) |
| Primary Transport System | System Xc⁻ (SLC7A11) snmjournals.org | System ASC (specifically ASCT2, SLC1A5) snmjournals.org |
| Intracellular Fate | Primarily remains as the free amino acid snmjournals.org | Significantly incorporated into proteins snmjournals.org |
| Tumor Retention Mechanism | Trapping due to high transporter activity | Metabolic trapping via protein synthesis snmjournals.org |
| Tumor-to-Background Ratio | Slightly higher than 4F-GLN in some models snmjournals.org | Lower than 4F-GLU in some models snmjournals.org |
This table summarizes comparative findings from in vitro and in vivo studies on 9L glioblastoma tumor models. snmjournals.org
Potential Interaction with Glutamatergic Neurotransmitter Pathways
Beyond its role in metabolic pathways, L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.orgacnp.org It activates a wide array of ionotropic (e.g., NMDA, AMPA) and metabotropic (mGluR) receptors, which are crucial for synaptic plasticity, learning, and memory. acnp.orgdrugbank.com As a structural analog, this compound has the potential to interact with these glutamatergic signaling pathways. However, research has largely focused on its properties as a metabolic tracer for PET imaging rather than its direct effects on neurotransmission. The transport of its radiolabeled form across the blood-brain barrier is limited, but in brain tumor models, its uptake is used to assess metabolic activity. plos.org The table below lists the key receptors and transporters involved in the broader glutamatergic system that analogs like this compound could theoretically influence.
| Receptor/Transporter Class | Specific Examples | Primary Function in Signaling |
| Ionotropic Glutamate Receptors | NMDA, AMPA, Kainate Receptors acnp.orgdrugbank.com | Mediate fast excitatory synaptic transmission. acnp.org |
| Metabotropic Glutamate Receptors | Group I, II, and III mGluRs acnp.org | Modulate synaptic transmission and neuronal excitability via G-proteins. acnp.org |
| Excitatory Amino Acid Transporters (EAATs) | EAAT1-5 | Remove glutamate from the synaptic cleft to terminate signal. |
| System Xc⁻ Antiporter | xCT (SLC7A11) | Links glutamate efflux to cystine influx, influencing redox signaling. nih.govplos.org |
This table outlines the major components of the glutamatergic signaling system in the central nervous system.
Applications of 4 Fluoro L Glutamic Acid in Biochemical and Biomedical Research
As a Biochemical Probe and Tracer
The structural similarity of 4-fluoro-L-glutamic acid to its endogenous counterpart, L-glutamic acid, coupled with the distinct properties of the fluorine atom, makes it an excellent probe for studying metabolic pathways.
This compound and its derivatives are instrumental in elucidating the complex processes of amino acid metabolism and transport, particularly in the context of cancer. cancer.govrsna.org Cancer cells often exhibit altered metabolism, with a heightened dependence on certain amino acids like glutamine and glutamate (B1630785) for their growth and proliferation. cancer.govnih.gov
Research has shown that fluorinated analogs of glutamic acid are taken up by cancer cells through specific amino acid transporters. For instance, studies have identified the alanine-serine-cysteine-preferring (ASC) transport system, particularly the ASCT2 subtype, and system Xc- as key players in the transport of 4-fluoro-L-glutamine and 4-fluoro-L-glutamate, respectively. nih.govsnmjournals.org The transport of these fluorinated analogs is often sodium-dependent. snmjournals.org
Once inside the cell, the metabolic fate of these analogs can provide insights into cellular processes. For example, a significant portion of (2S,4R)-4-fluoro-L-glutamine is incorporated into proteins, while (2S,4R)-4-fluoro-L-glutamate largely remains as a free amino acid. nih.govsnmjournals.org This differential metabolism highlights the distinct roles of glutamine and glutamate in cellular biochemistry and provides a method to probe these pathways.
The introduction of fluorine can also influence the pKa of the amino group, which has been used to study its role in amino acid transport. umich.edu Studies with β-monofluoromethylalanine and α-trifluoromethylalanine, for instance, have shown that altering the charge of the amino group affects transport affinity, suggesting the charged form of the amino group is likely involved in the transport process. umich.edu
Table 1: Amino Acid Transporters Involved in the Uptake of Fluorinated Glutamic Acid Analogs This table is interactive. Users can sort and filter the data.
| Fluorinated Analog | Primary Transporter System(s) | Key Findings |
|---|---|---|
| (2S,4R)-4-Fluoro-L-glutamine | System ASC (specifically ASCT2) | Plays a significant role in the transport into tumor cells. nih.govsnmjournals.org |
| (2S,4R)-4-Fluoro-L-glutamate | System Xc- | Important for transport across the cell membrane. nih.govsnmjournals.org |
| (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG) | System Xc- | Used as a PET tracer to measure the activity of this transporter. plos.orgnih.govnih.gov |
The development of radiolabeled versions of this compound, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), has revolutionized the in vivo imaging of metabolic processes. researchgate.net Positron Emission Tomography (PET) using tracers like ¹⁸F-(2S,4R)-4-fluoroglutamine ([¹⁸F]FGln) and 4-[¹⁸F]fluoro-L-glutamic acid allows for the non-invasive visualization and quantification of amino acid flux and metabolism in living organisms, including humans. rsna.orgclinicaltrials.gov
These radiotracers have shown significant promise in oncology for detecting and characterizing tumors. rsna.orgacs.orgnih.gov Many aggressive tumors exhibit a high rate of glutamine metabolism, a phenomenon that can be effectively imaged with [¹⁸F]FGln. rsna.orgnih.gov Clinical trials have demonstrated the ability of [¹⁸F]FGln PET to visualize various cancer types, including breast, pancreatic, renal, and lung cancers. rsna.org
Comparative studies have been conducted to evaluate the utility of different radiolabeled glutamic acid and glutamine analogs. For instance, ¹⁸F-(2S,4R)4F-GLN has shown higher uptake in some tumor cell lines compared to ¹⁸F-(2S,4R)4F-GLU. nih.gov The prolonged retention of ¹⁸F-(2S,4R)4F-GLN in tumors is attributed to its incorporation into macromolecules. nih.govsnmjournals.org Another tracer, (S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG), targets the cystine/glutamate antiporter (system Xc-) and has been used to image various cancers and inflammatory brain diseases. plos.orgnih.govresearchgate.netabx.de
These PET imaging studies provide valuable information on tumor metabolism, which can aid in diagnosis, staging, and monitoring treatment response. nih.govnih.gov The data obtained from these scans can reveal the metabolic phenotype of a tumor, potentially guiding personalized therapeutic strategies. nih.gov
Table 2: Key Radiolabeled this compound Analogs and Their Applications in PET Imaging This table is interactive. Users can sort and filter the data.
| Radiolabeled Analog | Primary Application | Key Research Findings |
|---|---|---|
| ¹⁸F-(2S,4R)-4-Fluoroglutamine ([¹⁸F]FGln) | Tumor imaging and assessment of glutamine metabolism. rsna.orgnih.govresearchgate.net | Successfully used in clinical trials to visualize a variety of cancers. rsna.org |
| 4-[¹⁸F]Fluoro-L-glutamic acid | Tumor-specific PET imaging. acs.orgnih.govresearchgate.net | Cell-uptake studies have shown specific accumulation in tumor cells. acs.orgnih.gov |
| (S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) | Imaging of system Xc- transporter activity. plos.orgnih.govnih.govresearchgate.netabx.de | Useful for detecting various cancers and inflammatory conditions. plos.org |
Investigation of Amino Acid Metabolism and Transport
In Enzyme Mechanism Studies
The introduction of a fluorine atom into glutamic acid provides a subtle yet powerful perturbation that can be exploited to study the intricate workings of enzymes.
This compound and its analogs can serve as molecular rulers to probe the dimensions and chemical environment of enzyme active sites. The specific stereochemistry of the fluorinated amino acid that an enzyme can accommodate provides valuable information about the topology of its binding pocket.
For example, studies on BLEG-1, a metallo-β-lactamase with glyoxalase II activity, have utilized substrate analogs to understand its dual functionality. nih.gov Molecular dynamics simulations of the enzyme in complex with substrates like ampicillin (B1664943) and S-D-lactoylglutathione revealed the conformational plasticity of the active site, which is governed by the movement of specific loops. nih.gov This flexibility allows the enzyme to bind to structurally distinct substrates. nih.gov
The high electronegativity of fluorine can significantly alter the electronic properties of a molecule without causing major steric hindrance. This makes fluorinated substrates valuable tools for probing the catalytic mechanisms of enzymes.
By replacing a key glutamic acid residue in an enzyme with a fluorinated analog, researchers can systematically alter the pKa of the carboxylic acid side chain. acs.org This allows for the investigation of the role of this residue in catalysis, particularly in enzymes that utilize general acid/base catalysis. For instance, in a study of a glycosidase, substituting the nucleophilic glutamic acid with 4-fluoro- (B1141089) or 4,4-difluoroglutamic acid progressively reduced its nucleophilicity. acs.org This led to a shift in the pH-dependent activity of the enzyme and provided insights into the synergy between nucleophilic and acid/base catalysis. acs.org
Furthermore, the fluorine atom can act as a leaving group in certain enzymatic reactions. The study of defluorination reactions catalyzed by enzymes can reveal details about their catalytic mechanism, such as the formation of α-keto acid products.
Elucidation of Active Site Topologies
In Peptide and Protein Engineering
The incorporation of fluorinated amino acids, including this compound, into peptides and proteins is a rapidly growing field with significant potential for creating novel biomaterials and therapeutics. researchgate.netprinceton.edunih.gov
The introduction of fluorine can confer unique properties to peptides and proteins. walshmedicalmedia.com These include enhanced metabolic stability, altered protein folding and conformation, and improved binding affinity for their targets. walshmedicalmedia.comrsc.org The incorporation can be achieved either residue-specifically, where the fluorinated amino acid replaces its natural counterpart throughout the protein, or site-specifically, where it is inserted at a predetermined position. researchgate.netwalshmedicalmedia.com
For example, the site-specific incorporation of fluorinated glutamic acids into the enzyme Bacillus circulans β-xylanase allowed for the experimental probing of the electrostatic synergy within the active site. acs.org In another example, a mutant of the non-ribosomal peptide synthetase GrsA was engineered to improve the incorporation of 4-fluorinated phenylalanine into the antimicrobial peptide gramicidin (B1672133) S. nih.govrsc.org This demonstrates the potential for engineered biosynthesis of fluorinated peptides with enhanced properties. nih.gov
The ability to incorporate ¹⁸F-labeled amino acids site-specifically into proteins also opens up new avenues for in vivo imaging and diagnostics using PET. google.com
Enhancement of Proteolytic Stability and Metabolic Resistance
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and rapid metabolic clearance. nih.gov The strategic incorporation of fluorinated amino acids, including derivatives of glutamic acid, has emerged as an effective strategy to overcome this limitation. nih.govresearchgate.net Fluorination can enhance a peptide's resistance to enzymatic cleavage, thereby increasing its biological half-life and therapeutic potential. researchgate.netpnas.org
The mechanism behind this enhanced stability involves steric and electronic effects. Fluorinating a side chain can create a structure that is incompatible with the binding pocket of a protease's active site, hindering the enzyme's hydrolytic action. researchgate.net This strategy is particularly effective even with minimal fluorination, as the introduction of a small, fluorinated side chain can remarkably improve proteolytic stability. researchgate.net
Research on fluorinated analogs of glucagon-like peptide-1 (GLP-1), a peptide hormone with therapeutic potential for type 2 diabetes, demonstrates this principle. Native GLP-1 is rapidly inactivated by the enzyme dipeptidyl peptidase IV (DPP IV). nih.gov By replacing specific amino acids with fluorinated versions at positions crucial for proteolytic stability, researchers have created GLP-1 analogs with significantly increased resistance to DPP IV, leading to prolonged metabolic stability in vivo. nih.gov
In a comparative study, the metabolic fate of 18F-labeled (2S,4R)-4-fluoro-L-glutamine (4F-GLN) and 18F-labeled (2S,4R)-4-fluoro-L-glutamate (4F-GLU) was examined. snmjournals.org While a significant portion of 4F-GLN was incorporated into proteins within tumor cells, 4F-GLU had negligible protein incorporation and remained mostly as a free amino acid. snmjournals.org This suggests that this compound is more resistant to being integrated into metabolic pathways that would lead to protein synthesis, contributing to its distinct metabolic profile compared to its glutamine counterpart. snmjournals.org The altered metabolism of fluorinated amino acids is central to their role in enhancing resistance. For instance, many cancer cells exhibit altered glutamine and glutamate metabolism to support their growth, making fluorinated analogs like this compound valuable for probing these pathways. nih.govresearchgate.netmdpi.com
Interactive Data Table 1: Comparative Metabolic Properties of 4F-GLN and 4F-GLU in 9L Glioma Cells
| Compound | Protein Incorporation (30 min) | Protein Incorporation (120 min) | Primary Metabolic Fate |
| 18F-(2S,4R)4F-GLN | 29% | 72% | Incorporation into protein |
| 18F-(2S,4R)4F-GLU | Negligible | Negligible | Remained as free amino acid |
| Data sourced from a comparative evaluation of 18F-labeled glutamic acid and glutamine. snmjournals.org |
Modulation of Protein Folding and Structural Properties
The incorporation of fluorinated amino acids is a valuable tool for protein engineering, as it can improve protein stability and influence folding without causing major structural disruptions. nih.govpnas.org The substitution of hydrogen with fluorine, while minimally impacting size, introduces significant electronic changes that can modulate the conformational preferences of the peptide backbone and side chains. qucosa.de
The strong inductive effect of the fluorine atom is a key factor. nih.gov In studies with 4-fluoroprolines, this effect was shown to enforce a specific pucker in the proline ring and bias the conformation of the preceding peptide bond. nih.gov A similar principle applies to this compound, where the electronegative fluorine atom can influence local dihedral angles and stabilize specific secondary structures, such as β-strands. frontiersin.orgd-nb.info
Extensively fluorinated amino acids are particularly effective at increasing protein stability. pnas.org Research on proteins with hydrophobic cores packed with fluorocarbon side chains has shown that, despite being larger, the fluorinated residues are accommodated with minimal structural perturbation. pnas.org This is because they can closely mimic the shape of the hydrocarbon side chains they replace. pnas.org This "fluorous effect" enhances hydrophobicity, which in turn stabilizes the folded state of the protein against thermal and chemical denaturation. pnas.orgqucosa.de The result is often a fluorinated protein variant with improved stability and folding characteristics. nih.gov
Use in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient, automated synthesis of peptide chains attached to an insoluble resin support. iris-biotech.de This methodology is readily adaptable for the incorporation of non-canonical amino acids, including this compound, into custom peptide sequences. rsc.org
In SPPS, an amino acid is attached to the resin, its protecting group is removed, and the next protected amino acid in the sequence is coupled to it. google.com This cycle of deprotection and coupling is repeated until the desired peptide is assembled. iris-biotech.de The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is common, where the Fmoc protecting group is removed with a base like piperidine, and acid-labile protecting groups are used for the amino acid side chains. iris-biotech.de
To incorporate this compound, it must first be appropriately protected. The α-amino group is typically protected with an Fmoc group, and the two carboxylic acid groups in the side chain and at the C-terminus are also protected to prevent unwanted side reactions during coupling. google.com This protected building block can then be used in standard SPPS protocols. rsc.org The availability of a wide array of non-canonical building blocks for Fmoc-SPPS makes it a versatile platform for creating peptides with unique properties, such as those endowed by fluorination. iris-biotech.de After synthesis, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). rsc.org
NMR Spectroscopy Applications
The fluorine-19 (19F) nucleus possesses properties that make it an exceptionally useful probe in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure, dynamics, and interactions of biomolecules. nih.gov
19F NMR as a Sensitive Tool for Structural and Environmental Probing
19F NMR is a powerful analytical tool for several reasons. The 19F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which gives it a detection sensitivity that is 83% that of a proton (¹H). nih.gov Crucially, fluorine is not naturally present in most biological systems, meaning that 19F NMR spectra are free from background signals, allowing for clear observation of the labeled molecule. nih.govuni-konstanz.de
A key advantage of 19F NMR is the large chemical shift range, which is approximately 100 times larger than that of ¹H NMR. nih.govnsf.gov The 19F chemical shift is exquisitely sensitive to the local electronic environment. nih.govbiophysics.org Even subtle changes in conformation, solvent exposure, or binding to another molecule can cause a significant and measurable change in the fluorine signal. biophysics.org This sensitivity allows researchers to distinguish between multiple fluorinated sites within a single protein; for example, a protein with several this compound residues will often show a distinct, resolved 19F signal for each one in its native folded state. biophysics.org This makes 19F NMR an ideal tool for probing local structure and detecting binding events in protein-ligand screening. beilstein-journals.org
Interactive Data Table 2: Comparison of NMR Properties for Key Nuclei
| Property | ¹H | ¹³C | ¹⁹F |
| Natural Abundance | 99.98% | 1.1% | 100% |
| Spin (I) | 1/2 | 1/2 | 1/2 |
| Relative Sensitivity | 1.00 | 0.016 | 0.83 |
| Chemical Shift Range (approx.) | ~12 ppm | ~200 ppm | ~350 ppm |
| Data compiled from multiple sources on NMR spectroscopy. uni-konstanz.densf.gov |
Monitoring Conformational Dynamics in Fluorinated Peptides
The high sensitivity of the 19F chemical shift to its local environment makes 19F NMR an excellent method for monitoring the conformational dynamics of peptides and proteins. biophysics.orgacs.org Processes that cause a change in the environment of the fluorine atom, such as protein folding, ligand binding, or fluctuations between different conformational states, can be observed and quantified. nih.govbiophysics.org
When a peptide containing this compound undergoes a conformational change, the environment around the fluorine atom is altered, leading to a change in its NMR signal. acs.org By monitoring these changes over time or under different conditions (e.g., temperature), researchers can extract quantitative data about the rates of these dynamic processes. biophysics.org For instance, the exchange between cis and trans isomers of a peptide bond preceding a fluorinated proline residue can be monitored, providing insights into the kinetics of protein folding. nih.gov Similarly, analyzing 19F relaxation data can yield quantitative estimates of molecular mobility at the labeled site. biophysics.org This ability to track dynamic events at specific locations within a peptide makes 19F NMR a unique and powerful tool for understanding the relationship between molecular motion and biological function. d-nb.info
Analytical Methodologies for 4 Fluoro L Glutamic Acid Research
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 4-Fluoro-L-glutamic acid and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly prominent in this field.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of amino acids, including fluorinated analogues like this compound. myfoodresearch.combevital.no Given that most amino acids lack a strong chromophore for UV detection, pre-column or post-column derivatization is a common strategy to enhance sensitivity. myfoodresearch.combevital.no Reagents such as o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are frequently used to create fluorescent or UV-active derivatives. myfoodresearch.comjst.go.jp
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. bevital.no For instance, in the quality control of radiolabeled compounds like (S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG), a derivative of this compound, various HPLC methods have been developed. One method utilizes a Phenomenex Synergi Hydro RP column with a mobile phase of 1.67% ethanol (B145695) for purification. researchgate.net Another quality control analysis employs a Thermo Fisher Hypercarb C18 column. researchgate.net For the analysis of underivatized amino acids, ion-exchange chromatography (IEC) followed by post-column derivatization with ninhydrin (B49086) is a classic and reliable method. europa.eu
A summary of HPLC conditions used in the analysis of related fluorinated glutamic acid derivatives is presented below.
| Compound | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| [¹⁸F]FSPG (Purification) | Phenomenex Synergi Hydro RP (150 x 10 mm, 4 µm) | 1.67% Ethanol | Radioactivity, UV (218 nm) | researchgate.net |
| [¹⁸F]FSPG (Quality Control) | Thermo Fisher Hypercarb C18 (150 x 4.6 mm) | Mixture of acetonitrile (B52724) and phosphate (B84403) buffer | Radioactivity, UV | researchgate.net |
| [¹⁸F]FSPG (Quality Control) | Waters Spherisorb C18 (250 x 4.6 mm, 3 µm) | Mixture of acetonitrile and other components | Not Specified | researchgate.net |
| Free and Total Glutamic Acid | Ion Exchange Column (IEC) | Not Specified | Post-column derivatization with ninhydrin (VIS at 440/570 nm) or OPA (FLD at Ex: 330 nm, Em: 460 nm) | europa.eu |
Due to the presence of at least two chiral centers in 4-substituted glutamic acid derivatives, four possible stereoisomers can exist. The biological activity of these compounds is often highly dependent on their stereochemistry, making the separation and determination of stereoisomeric purity a critical analytical challenge. Chiral HPLC is the premier technique for this purpose. csfarmacie.cz
Various chiral stationary phases (CSPs) have been successfully employed for the enantiomeric and diastereomeric separation of amino acids and their derivatives. columnex.com These include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), crown ether phases, and ligand-exchange columns. columnex.commdpi.com
For the stereoisomers of 4-(3-fluoropropyl)-glutamic acid (FSPG), a Chirex 3126 column, which operates on a ligand-exchange principle, was used to separate all four stereoisomers ((2R,4S), (2S,4S), (2R,4R), and (2S,4R)) without the need for derivatization. nih.govnih.govplos.org The mobile phase consisted of a mixture of acetonitrile and aqueous copper sulfate (B86663). nih.govnih.gov In other studies, a Chiralcel OD column was used to determine the enantiomeric excess of synthetic intermediates. nih.gov Crown-ether based CSPs, such as ChiroSil, are particularly effective for separating the D- and L-isomers of amino acids like glutamic acid. chromatographyonline.com
The table below summarizes chiral HPLC methods used for separating stereoisomers of FSPG and related compounds.
| Analytes | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Four FSPG stereoisomers | Chirex 3126 (3 cm) | Acetonitrile / aqueous CuSO₄ | Not Specified | nih.govnih.govplos.org |
| FSPG intermediates | Chiralcel OD | Not Specified | UV at 220 nm | nih.gov |
| Deuterated fluoroglutamine analogue isomers | Chiralpak AY-H | Not Specified | Not Specified | acs.org |
| D- and L-Glutamic Acid | ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm) | 84% MeOH / 16% H₂O, 5 mM HClO₄ | Not Specified | chromatographyonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for amino acid analysis, offering high sensitivity and specificity. nih.govresearchgate.net However, due to the low volatility of amino acids, a derivatization step is mandatory to convert them into more volatile and thermally stable compounds suitable for GC analysis. researchgate.net
Common derivatization strategies involve esterification of the carboxyl groups followed by acylation of the amino and other functional groups. nih.gov Fluorinated reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), are often used for acylation, as they can enhance sensitivity. nih.govresearchgate.netnih.gov The resulting N(O,S)-perfluoroacyl perfluoroalkyl esters can then be analyzed by GC-MS. nih.gov
Chiral GC-MS methods are also well-established for the analysis of amino acid enantiomers. nih.govresearchgate.netnih.gov These methods typically use chiral capillary columns, such as those coated with Chirasil-L-Val. nih.govresearchgate.netnih.gov While specific applications for this compound are not detailed in the provided context, the general methodologies for other amino acids are directly applicable. nih.govresearchgate.netcapes.gov.bracs.org For instance, methods have been developed for quantifying free L- and D-amino acids in physiological samples after derivatization with reagents like methyl chloroformate/methanol (B129727) or PFPA/heptafluorobutanol. nih.govresearchgate.net
Chiral HPLC for Stereoisomer Separation and Purity Determination
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural characterization of organic molecules, including this compound. ¹H, ¹³C, and ¹⁹F NMR experiments provide a wealth of information.
¹H NMR provides information on the number and connectivity of hydrogen atoms in the molecule.
¹³C NMR reveals the carbon skeleton of the compound.
¹⁹F NMR is particularly valuable due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity. biophysics.orgnsf.gov The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an excellent probe for studying subtle structural and conformational changes. biophysics.orgnsf.govacs.org
For a derivative, (2R,4S)-4-(3-fluoropropyl)-L-glutamic acid, detailed NMR data has been reported. plos.org The ¹H NMR spectrum in methanol-d₄ shows characteristic signals for the protons in the molecule. The ¹³C NMR spectrum exhibits signals for all eight carbon atoms, with the carbon attached to the fluorine showing a large coupling constant (¹JCF), a hallmark of C-F bonds. plos.org The ¹⁹F NMR spectrum shows a signal corresponding to the fluoropropyl group, with its chemical shift providing information about the fluorine's environment. plos.org The use of fluorinated amino acids as ¹⁹F NMR reporters is a growing field, as the fluorine atom can act as a sensitive sensor for its surroundings in complex biological systems. mykhailiukchem.orgcopernicus.orgresearchgate.net
The following table presents reported NMR data for a derivative of this compound.
| Nucleus | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|
| ¹H NMR (400 MHz) | 1.60–1.87 (m, 4H), 1.87–1.98 (m, 1H), 2.35 (ddd, J = 14.7, 9.2, 5.6 Hz, 1H), 2.61–2.76 (m, 1H), 3.97 (dd, J = 8.1, 5.7 Hz, 1H), 4.38 (t, J = 5.3 Hz, 1H), 4.50 (t, J = 5.3 Hz, 1H) |
| ¹³C NMR (100 MHz) | 28.9 (d, J = 19.9 Hz), 29.1 (d, J = 5.1 Hz), 33.4, 42.1, 52.7, 84.4 (d, J = 163.5 Hz), 171.8, 177.7 |
| ¹⁹F NMR (377 MHz) | -220.80 (referenced to external TFA at -76.99) |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. medchemexpress.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of the molecular formula. plos.org
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like amino acids, often yielding the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. plos.org For instance, the high-resolution ESI-MS of (2R,4S)-4-(3-fluoropropyl)-L-glutamic acid showed an [M+H]⁺ ion at m/z 208.0985, which is in excellent agreement with the calculated value of 208.0986 for the molecular formula C₈H₁₅NO₄F. plos.org In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information based on the resulting fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 19F, 13C)
Radiochemical Purity Assessment
The determination of radiochemical purity is a critical quality control step in the production of radiolabeled compounds like 18F-4-fluoro-L-glutamic acid and its analogs, ensuring that the radioactivity detected is associated with the desired chemical form. Methodologies for this assessment primarily rely on chromatographic techniques that can separate the target radiopharmaceutical from potential radioactive impurities.
High-performance liquid chromatography (HPLC) is the principal technique employed for the radiochemical purity assessment of fluorinated glutamic acid derivatives. researchgate.net A direct analysis method has been developed using a Thermo Fisher Hypercarb C18 column, which has a high carbon loading capable of retaining the hydrophilic this compound molecule, allowing for elution with a reasonable retention time. researchgate.net This direct method is advantageous for confirming product identity and for radiostability analysis. researchgate.net In one study, the identity of the final product was confirmed by co-elution with an authentic non-radioactive reference standard. researchgate.net
Different HPLC setups have been reported in the literature. For instance, a Dionex UltiMate 3000 HPLC system has been utilized for radio-HPLC analysis. researchgate.net Another approach involved a Waters Spherisorb C column for analysis. researchgate.net For separating stereoisomers, a chiral HPLC method was developed using a Chirex 3126 column with a mobile phase consisting of acetonitrile (MeCN) and aqueous copper sulfate (CuSO₄). plos.org This chiral method successfully separated the four stereoisomers of 4-(3-fluoropropyl)-L-glutamic acid in under 25 minutes without requiring prior derivatization. plos.org
The results from these analytical methods consistently demonstrate high radiochemical purity for the synthesized compounds. Automated synthesis procedures have yielded 18F-labeled (S)-4-(3-fluoropropyl)-L-glutamic acid ([18F]FSPG) with radiochemical purities greater than 90% and often exceeding 95%. snmjournals.orgnih.gov Stability tests have shown no significant radiolysis for several hours after production, confirming the suitability of the formulated product for its intended use. nih.govresearchgate.net For example, a formulated product with a high radioactivity concentration showed no observable radiolysis 3 hours after synthesis. nih.gov In some cases, the only radioactive impurity detected was free [18F]fluoride. researchgate.net
Table 1: HPLC Conditions for Radiochemical Purity Analysis
| Parameter | Method 1 | Method 2 | Method 3 (Chiral) |
| Column | Thermo Fisher Hypercarb C18 (150 x 4.6 mm) researchgate.netresearchgate.net | Waters Spherisorb C, 3-µm (250 x 4.6 mm) researchgate.net | Chirex 3126 (3 cm) plos.org |
| Mobile Phase | Mixture eluted at 0.9 mL/min researchgate.net | Mixture eluted at 1.0 mL/min researchgate.net | MeCN/CuSO₄(aq) plos.org |
| Detection | Radioactivity and UV (218 nm) researchgate.netresearchgate.net | Not specified | Not specified |
| Analyte | [18F]FSPG researchgate.net | [18F]FSPG researchgate.net | FSPG Stereoisomers plos.org |
Table 2: Reported Radiochemical Purity Findings
| Synthesis Method | Radiochemical Purity (RCP) | Molar Activity | Stability | Reference |
| Automated (RNPlus Research system) | > 95% nih.gov | 66 GBq/µmol (average) nih.gov | No observable radiolysis 3 hours post-synthesis. nih.gov | nih.gov |
| Automated (Commercial Synthesizers) | > 90% snmjournals.org | Not specified | Stable up to 6 hours post-formulation. snmjournals.org | snmjournals.org |
| Automated (TRACERlab™ FXFN / FASTlab™) | > 95% researchgate.net | Not specified | Stable up to 8 hours post-formulation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Stereospecific Radiosynthesis | High, >95% snmjournals.orgsnmjournals.org | Not specified | Not specified | snmjournals.orgsnmjournals.org |
| Indirect Method (OPA Derivatization) | 95-97% researchgate.net | 44-73 GBq/µmol researchgate.net | Not specified | researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Specific Stereoisomers and Analogs
The biological activity of 4-fluoroglutamic acid is highly dependent on its stereochemistry. Consequently, a significant research effort is directed towards developing synthetic methods that provide precise control over the three-dimensional arrangement of atoms, yielding specific, optically pure stereoisomers.
Early strategies investigated the electrophilic fluorination of pyroglutamic acid derivatives to create single stereoisomers of 4-fluorinated glutamic acids. nih.gov This method demonstrated that the reaction of a lactam enolate with an electrophilic fluorine source could result in a completely diastereoselective fluorination, successfully producing (2S,4R)-4-fluoroglutamic acid. nih.gov However, this approach faced limitations in achieving a second fluorination on certain substrates. nih.gov
More recently, chemoenzymatic synthesis has emerged as a powerful and sustainable approach. rug.nlacs.org These methods combine the precision of enzymatic reactions with the versatility of chemical synthesis to produce chiral fluorinated amino acids efficiently. acs.orgd-nb.info For instance, a three-step chemoenzymatic cascade using aldolase (B8822740) and phenylalanine ammonia (B1221849) lyase has been developed for the asymmetric synthesis of various fluorinated aromatic L-α-amino acids with high enantiomeric purity. acs.org Such strategies offer a cost-effective and environmentally friendly route to valuable fluorine-containing compounds. acs.org
Research has also focused on creating novel analogs with enhanced properties for specific applications, such as medical imaging. A key example is (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG), a PET imaging agent. plos.orgnih.gov The development of this analog required concise, asymmetric synthesis routes to produce all four of its stereoisomers, which serve as essential reference standards for quality control in its clinical production. nih.govplos.org The synthesis of these analogs often starts from protected L- and D-glutamate derivatives or pyroglutamates, involving multi-step procedures to achieve high optical purity. plos.orgplos.org
| Strategy | Key Features | Example Product(s) | Reference(s) |
|---|---|---|---|
| Electrophilic Fluorination | Uses pyroglutamic acid derivatives; highly diastereoselective for monofluorination. | (2S,4R)-4-fluoroglutamic acid, (2S)-4,4-difluoroglutamic acid | nih.gov |
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps; offers high stereoselectivity and sustainability. | Various chiral fluorinated L-α-amino acids | rug.nlacs.orgd-nb.info |
| Asymmetric Synthesis of Analogs | Multi-step synthesis from protected glutamates or pyroglutamates to create specific stereoisomers for imaging. | All four stereoisomers of (4S)-4-(3-Fluoropropyl)-L-glutamic acid (FSPG) | plos.orgnih.govplos.org |
Deeper Elucidation of Metabolic Fates and De-fluorination Pathways
Understanding the metabolic fate of this compound is critical for interpreting its biological effects and the results from imaging studies. A key aspect of its metabolism is the cleavage of the carbon-fluorine bond, a process known as defluorination.
Studies have shown that various bacteria, including Streptomyces cattleya and Proteus mirabilis, can selectively degrade the L-isomer of 4-fluoroglutamate. nih.gov This degradation process results in the release of equimolar amounts of fluoride (B91410) ion and ammonia. nih.govucd.ie The enzymatic activity responsible for this is located in the soluble fraction of the cell extracts, indicating a direct enzymatic defluorination mechanism. ucd.ie One proposed pathway suggests that L-4-fluoroglutamate is first deaminated to 4-fluoro-α-ketoglutarate, which may then enter the citric acid cycle. ucd.ie
In vivo studies using the radiolabeled analog (2S,4R)-4-[¹⁸F]fluoroglutamine ([¹⁸F]4-FGln) have provided further evidence for defluorination. researchgate.net A progressive accumulation of the fluorine-18 (B77423) radiolabel in bone tissue has been observed in animal models, which is a hallmark of the release of free [¹⁸F]fluoride ions into circulation. cancer.govnih.govsnmjournals.org Research has identified alanine (B10760859) aminotransferase as one enzyme capable of catalyzing this defluorination. researchgate.net This enzyme processes (2S,4R)4-FGlu via a γ-elimination reaction, which competes with its normal aminotransferase function, leading to the release of fluoride. researchgate.net The propensity for in vivo defluorination is a known limitation of some fluorinated tracers, prompting research into novel analogs with improved stability. acs.org
Discovery of New Enzymatic Targets and Interaction Mechanisms
This compound and its stereoisomers serve as valuable probes for studying the specificity and mechanism of glutamine- and glutamate-utilizing enzymes. researchgate.net Research has revealed that fluorination at the 4-position significantly alters how the molecule interacts with various enzymes. nih.gov
Several key enzymes have been identified as targets:
Glutamate (B1630785) Dehydrogenase (GDH): Both the (2S,4R) and (2S,4S) diastereoisomers of 4-fluoroglutamate act as effective substrates for GDH. nih.gov The (2S,4S) isomer shows activity comparable to the natural substrate, L-glutamate. nih.gov
Aminotransferases: (2S,4R)4-FGlu is a substrate for both alanine aminotransferase (AlaAT) and aspartate aminotransferase (AspAT). researchgate.netnih.gov The interaction with AlaAT is particularly noteworthy as it leads to a γ-elimination reaction, causing defluorination. researchgate.net
Glutamine Synthetase (GS): While it is a poor substrate for GS, (2S,4R)4-FGlu acts as a strong inhibitor of the enzyme. researchgate.netnih.gov The mechanism may involve initial binding as a substrate, followed by the formation of a stable, tightly bound species that inactivates the enzyme, similar to the action of other known inhibitors. nih.gov
Glutaminase (B10826351): Kidney-type glutaminase readily deamidates (2S,4R)4-fluoroglutamine, converting it to (2S,4R)4-fluoroglutamate. nih.gov This conversion is a crucial first step in the metabolic pathway that can lead to subsequent defluorination in vivo. researchgate.net
| Enzyme | Compound | Type of Interaction | Key Finding | Reference(s) |
|---|---|---|---|---|
| Glutamate Dehydrogenase (GDH) | (2S,4S)-4-FGlu & (2S,4R)-4-FGlu | Substrate | Both stereoisomers are effective substrates. | nih.gov |
| Alanine Aminotransferase (AlaAT) | (2S,4R)4-FGlu | Substrate | Catalyzes a γ-elimination reaction, leading to defluorination. | researchgate.net |
| Aspartate Aminotransferase (AspAT) | (2S,4R)4-FGlu | Substrate | The compound is processed by the enzyme. | nih.gov |
| Glutamine Synthetase (GS) | (2S,4R)4-FGlu | Inhibitor | Acts as a strong inhibitor, potentially forming a tightly bound transition state mimetic. | researchgate.netnih.gov |
| Glutaminase | (2S,4R)4-fluoroglutamine | Substrate | Efficiently deamidated to form (2S,4R)4-fluoroglutamate. | nih.gov |
Expanding the Utility of this compound in Advanced Biochemical Probes and Tools
One of the most impactful applications of this compound is in the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov By labeling the molecule with the positron-emitting isotope fluorine-18 (¹⁸F), scientists have created powerful tools to visualize and study metabolic processes in living organisms. acs.orgnih.gov
The ¹⁸F-labeled version, 4-[¹⁸F]fluoro-L-glutamic acid, and its corresponding glutamine analog, are used to image tumors because many cancer cells exhibit increased glutamine and glutamate metabolism to fuel their rapid proliferation. nih.govacs.org These tracers are taken up by tumor cells, allowing for their non-invasive detection and assessment. nih.gov
An important analog, (4S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG), has been specifically designed as a probe for the system xC⁻ transporter. plos.orgnih.govplos.org This transport system is crucial for maintaining redox balance within cells and is often overexpressed in various cancers. nih.gov Clinical and preclinical studies have shown that [¹⁸F]FSPG is a highly effective imaging agent, providing excellent tumor visualization with high contrast and low background signal in the brain. plos.org Its utility has been demonstrated for detecting brain, breast, lung, and liver cancers. plos.orgnih.gov The application of these tracers is also being explored beyond oncology, with potential use in diagnosing inflammatory conditions and other diseases characterized by altered amino acid metabolism. plos.orgsnmjournals.org
Integration with Multi-Omics Approaches in Fluorinated Amino Acid Research
The advent of multi-omics—integrating genomics, proteomics, and metabolomics—is providing unprecedented insight into how biological systems respond to fluorinated molecules. This systems-level approach is crucial for understanding the complex cellular adaptations that occur upon long-term exposure to unnatural fluorinated amino acids.
Landmark studies have used adaptive laboratory evolution (ALE) to force Escherichia coli to use fluorinated precursors to synthesize fluorinated tryptophan analogs and incorporate them throughout the cellular proteome. nih.govresearchgate.net By combining genomic, proteomic, and metabolomic analyses of these adapted strains, researchers have mapped the molecular changes that enable life based on fluorinated amino acids. biorxiv.orgacs.org
These multi-omics studies revealed that full adaptation requires surprisingly few genetic mutations. nih.govacs.org However, these few mutations are accompanied by extensive rearrangements in regulatory networks, significant changes to membrane integrity, and adjustments in the quality control systems for protein folding. researchgate.netacs.org These findings highlight the key cellular barriers and stress responses involved in accommodating unnatural amino acids and provide a foundational understanding for the future bioengineering of novel microbial strains for applications in synthetic biology and biotechnology. nih.gov
Q & A
What are the key methodological challenges in synthesizing enantiopure 4-Fluoro-L-glutamic acid for positron emission tomography (PET) imaging?
Synthesizing enantiopure this compound requires addressing:
- 18F-fluorination conditions : Conventional SN2 strategies risk incomplete inversion and racemization due to harsh reaction conditions. Precise control of temperature, solvent, and catalyst is critical to preserve stereochemistry .
- Enantiopure precursors : Chiral precursors must be synthesized with high purity to avoid diastereomer formation. Asymmetric fluorination techniques or enzymatic resolution may be employed .
- Racemization mitigation : Use low-temperature quenching and rapid purification (e.g., HPLC with chiral columns) to isolate the desired enantiomer .
Which in situ analytical techniques are optimal for monitoring polymorphic transformations of this compound during crystallization?
A multi-technique approach is recommended:
- Focused Beam Reflectance Measurement (FBRM) : Tracks chord-length distributions to quantify crystal dissolution and growth rates .
- Raman spectroscopy : Identifies polymorphic forms via distinct vibrational bands (e.g., α vs. β conformers) .
- ATR-FTIR spectroscopy : Monitors solute concentration changes in real time to correlate with nucleation events .
- Particle Vision and Measurement (PVM) : Captures morphological changes (e.g., β-form needle growth on α-form surfaces) .
How can population balance modeling (PBM) predict solvent-mediated polymorphic transformation kinetics of this compound?
PBM integrates dissolution, nucleation, and growth kinetics:
Dissolution rate of metastable α-form : Determined experimentally via concentration profiles under varying temperatures .
Nucleation rate of stable β-form : Fitted using induction time data from batch experiments .
Growth rate of β-form : Identified as the rate-limiting step; increases with temperature due to higher activation energy .
Example parameters:
| Process Variable | Impact on Transformation Rate |
|---|---|
| Temperature ↑ | Accelerates β-form growth |
| Stirring rate ↑ | Enhances secondary nucleation |
| Solvent polarity | Affects solubility and nucleation |
What molecular simulation strategies elucidate surface-induced conformational changes during polymorphic transformations?
- Adsorption energy calculations : Compare binding energies of α and β conformers on crystal surfaces (e.g., {011} > {111} > {001}) to predict nucleation sites .
- Conformational dynamics : Simulations reveal that α-form surfaces (e.g., {011}) template β-form nucleation by inducing conformational flipping .
- Force-field optimization : Use density functional theory (DFT) to refine intermolecular interactions in solvent-crystal interfaces .
How do agglomeration kinetics influence the particle size distribution (PSD) of this compound during precipitation?
Key factors include:
- Supersaturation control : Higher supersaturation increases agglomeration rates but risks uncontrolled nucleation .
- Stirring rate : Turbulent flow (modeled via CFD) affects collision frequency between particles .
- Size-dependent kernels : Agglomeration probability decreases with particle size due to reduced surface adhesion .
Methodological recommendation: Combine seeded batch experiments with PBM to decouple growth and agglomeration effects .
Why does secondary nucleation dominate the α-to-β polymorphic transformation, and how is this quantified experimentally?
- Mechanism : α-form crystals act as templates for β-form nucleation, bypassing the energy barrier for homogeneous nucleation .
- Quantification :
How can researchers resolve contradictions in polymorph identification when spectral data overlaps (e.g., Raman vs. FTIR)?
- Multivariate analysis : Use principal component analysis (PCA) to deconvolute overlapping spectral peaks .
- Cross-validation : Combine Raman (conformation-sensitive) with X-ray diffraction (crystal structure-sensitive) .
- Case study: ATR-FTIR confirmed β-form dominance when Raman data suggested mixed phases .
What experimental parameters critically affect the β-polymorph growth rate during solvent-mediated transformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
